(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide
Description
Properties
IUPAC Name |
(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2BrH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIXMLXRNJGFFT-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCCN2C1.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 8-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
The synthesis of (S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide typically involves several steps:
- Catalytic hydrogenation of 8-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione using hydrogen gas in the presence of a catalyst such as ruthenium on carbon or palladium on carbon to produce 8-benzyl-2,8-diazabicyclo[4.3.0]nonane-7,9-dione.
- Reduction of 8-benzyl-2,8-diazabicyclo[4.3.0]nonane-7,9-dione using lithium aluminum hydride or sodium borohydride to yield 8-benzyl-2,8-diazabicyclo[4.3.0]nonane.
- Debenzylation using hydrogen gas and palladium to obtain the racemic mixture of 2,8-diazabicyclo[4.3.0]nonane.
Synthesis from Propenal and Compound 3
This method involves several steps to produce (S,S)-2,8-diazabicyclo[4.3.0]nonane:
- Condensation Reaction : Propenal and Compound 3 undergo a condensation reaction in an organic solvent using an organic amine catalyst at 0-30°C to obtain Compound 5. The organic amine can be alkylamine or arylamines like triethylamine, methyl diethylamide, or tribenzyl amine. The organic solvent can be a halogenated alkane, ether, or ketone, such as methylene dichloride, ether, or acetone.
- D-A Addition : Compound 5 and Compound 4 undergo D-A addition in a solvent mixture of toluene and THF, catalyzed by an organic amine and a chiral catalyst at ambient temperature under inert gas protection, to obtain chiral Compound 6.
- Shortening and Carbonyl Reduction : Chiral Compound 6 undergoes shortening and carbonyl reduction to produce Compound 7.
- Deprotection and Chiral Separation : Compound 7 undergoes deprotection under acidic conditions, followed by conventional separation and chiral purification to yield the target product (S,S)-2,8-diazabicyclo[4.3.0]nonane.
Synthesis from 2,3-Pyridine Dicarboxylic Acid
This method uses 2,3-pyridine dicarboxylic acid as the initial raw material:
- Dehydrating and cyclizing with benzylamine in acetic anhydride.
- Catalytically hydrogenating and reducing pyridine.
- Reacting with \$$NaBH4/BF3\$$ to reduce carbonyl.
- Obtaining (S,S)-2,8-diazabicyclo[4.3.0]nonane through tartaric acid resolution and hydrogenation debenzylation.
Synthesis Involving a Novel Intermediate
This method uses a new compound as a key intermediate to develop a new route for synthesizing (S,S)-2,8-diazabicyclo[4.3.0]nonane:
- Dialkoxy acetate undergoes Claisen condensation, substitution reaction, and intramolecular dehydration cyclization.
- Catalytic hydrogenation reduction.
- Chiral resolution, dissociation, hydrolysis, and intramolecular dehydration cyclization.
- Catalytic hydrogenation to obtain (S,S)-2,8-diazabicyclo[4.3.0]nonane.
Preparation from Substituted Pyridine
This preparation method involves the condensation of 2,3-halogenated methyl pyridine and a suitable substituted sulphonamide to form a substituted sulphonyl-6,7-dihydro-5H-pyrrolo-[3,4-b] pyridine. The process includes fractionation and efficient splitting.
Example Preparation of (S,S)-2,8-diazabicyclo[4.3.0]nonane
- Weigh 25.00g of Compound V and 0.50g of 5% Pd/C into a 1L autoclave.
- Add 230g of xylene.
- Introduce hydrogen and stir the reaction at 130°C under 10MPa for 2 hours.
- Cool to room temperature and filter.
- Rectify under reduced pressure to obtain 22.79g of light yellow liquid (S,S)-2,8-diazabicyclo[4.3.0]nonane with a purity of 98%.
Chemical Reactions Analysis
Catalytic and Functionalization Reactions
Reaction data from synthetic studies reveals three primary reactivity modes:
Stereochemical Control in Reactions
The bicyclic framework induces pronounced stereoelectronic effects:
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Enantioselective Alkylation :
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Transannular Interactions :
Mechanistic Insights
DFT calculations (B3LYP/6-31G**) explain observed reactivities :
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Nucleophilic Character :
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Calculated Fukui index (f<sup>−</sup>) = 0.67 at N1 position
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Rationalizes preferential alkylation at N1 vs N4
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Transition States :
This comprehensive analysis demonstrates the compound’s synthetic utility while highlighting structure-reactivity relationships critical for advanced applications in medicinal chemistry and catalysis.
Scientific Research Applications
Stationary Phases in Chromatography
One of the primary applications of (S)-1,4-diazabicyclo[4.3.0]nonane is as a stationary phase in chromatographic techniques for the separation of enantiomeric mixtures. This application is crucial for the pharmaceutical industry, where the purity and efficacy of chiral drugs are paramount .
Catalysts in Enantioselective Synthesis
The compound serves as a catalyst in enantioselective synthesis processes, facilitating the production of various organic compounds and drugs with specific stereochemical configurations . Its role as a catalyst enhances reaction efficiency and selectivity, making it invaluable in synthetic organic chemistry.
Sigma Receptor Ligands
Recent studies have highlighted the potential of (S)-1,4-diazabicyclo[4.3.0]nonane derivatives as ligands for sigma receptors (SRs). These compounds have been evaluated for their binding affinities to sigma-1 (S1R) and sigma-2 (S2R) receptors, showing promising results in analgesic effects through both in vivo and in vitro assays . The binding affinities of several derivatives are summarized in the following table:
| Compound | K S1R (nM) | K S2R (nM) |
|---|---|---|
| 4b | 2.7 | 27 |
| 5b | 13 | 102 |
| 8f | 10 | 165 |
These findings suggest that modifications to the diazabicyclo structure can lead to compounds with specific agonist or antagonist profiles at sigma receptors, which may be beneficial for developing new analgesic therapies .
Nootropic Agents
Research has also indicated that derivatives of diazabicyclo compounds exhibit nootropic properties, enhancing cognitive functions such as memory and learning capabilities. Preliminary pharmacological evaluations showed that certain derivatives significantly improved performance in mouse models used for assessing cognitive function .
Case Studies and Research Findings
Several studies have documented the efficacy of (S)-1,4-diazabicyclo[4.3.0]nonane in various applications:
- Analgesic Effects : In one study, compounds derived from diazabicyclo structures demonstrated significant antiallodynic effects in models of mechanical hypersensitivity, indicating their potential use in pain management therapies .
- Antibiotic Development : The compound has been identified as an intermediate for synthesizing quinolone derivatives like moxifloxacin, which possess antibacterial properties . This highlights its role not only in organic synthesis but also in developing therapeutics targeting bacterial infections.
Mechanism of Action
The mechanism of action of (s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide involves its interaction with sigma receptors, particularly sigma-1 receptors. Sigma-1 receptors are chaperone proteins located at the mitochondria-associated membrane of the endoplasmic reticulum. Upon activation, sigma-1 receptors dissociate from binding immunoglobulin protein and interact with various ion channels and G-protein-coupled receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
1,4-Diazabicyclo[4.4.0]nonane
- Bridge Structure : 4.4.0 (fused 6- and 6-membered rings).
- Key Differences : Larger bridge size increases ring strain compared to the 4.3.0 system.
- Applications: Used as a chiral base in 1,3-dipolar cycloadditions for racemic and asymmetric organocatalysis (e.g., azomethine ylide generation) .
- Reactivity : Similar basicity but distinct steric effects due to bridge geometry.
1,4-Diazabicyclo[3.2.2]nonane Derivatives
- Bridge Structure : 3.2.2 (smaller fused 5- and 5-membered rings).
- Key Differences : Reduced ring size and conformational flexibility.
- Used in Pd-catalyzed cross-coupling reactions for synthesizing PET imaging agents targeting α7-nAChRs .
- Pharmacological Relevance : Enhanced blood-brain barrier penetration compared to less rigid analogs .
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
- Structure: Contains a conjugated double bond (non-5-ene).
- Key Differences : The double bond increases basicity and reactivity.
- Applications: Strong organic base for solvent-free amide synthesis (80% yield with NaH) . Less suitable for chiral catalysis due to non-enantiopure nature.
- Reactivity: Higher deprotonation efficiency compared to saturated analogs like (S)-1,4-diazabicyclo[4.3.0]nonane .
1,4-Diaza-2,5-dioxo-bicyclo[4.3.0]nonane Derivatives
(R)-1,4-Diazabicyclo[4.3.0]nonane
- Stereochemistry : Opposite configuration to the (S)-enantiomer.
- Key Differences: Potential divergence in chiral recognition and catalytic performance.
- Applications: Limited data, but structural similarity suggests possible use in enantioselective processes requiring opposite stereochemistry .
1,4-Diazabicyclo[3.3.1]nonane
- Bridge Structure : 3.3.1 (fused 7- and 5-membered rings).
- Key Differences : Increased rigidity enhances selectivity for neurotransmitter transporters (e.g., dopamine, serotonin).
- Applications : Lead compounds show high in vivo potency and blood-brain barrier penetration .
Structural and Functional Analysis
Bridge Size and Ring Strain
- 4.3.0 vs. 4.4.0 : The 4.3.0 system (6/5 fused rings) offers moderate strain, balancing reactivity and stability, whereas 4.4.0 (6/6 rings) may induce higher strain .
- 3.2.2 vs. 4.3.0 : Smaller bridges in 3.2.2 derivatives limit conformational flexibility, favoring tight binding in therapeutic targets .
Functional Group Modifications
Stereochemical Impact
- (S)- vs. (R)-Enantiomers : The (S)-configuration is explicitly utilized in catalysis, while the (R)-form’s applications remain underexplored .
Biological Activity
(S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide is a bicyclic compound characterized by its unique diazabicyclo structure, which incorporates two nitrogen atoms within a nine-membered ring. This compound has garnered attention in pharmacological research due to its interactions with sigma receptors, particularly sigma-1 receptors (S1R), which play significant roles in various biological processes including neuroprotection and neuroinflammation.
- Molecular Formula : C₉H₁₂BrN₂
- CAS Number : 150208-84-7
- Solubility : Slightly soluble in water; stable under recommended storage conditions.
The biological activity of this compound primarily involves its interaction with sigma receptors:
- Sigma-1 Receptors : These chaperone proteins are located at the mitochondria-associated membrane of the endoplasmic reticulum. Upon activation, they influence various ion channels and G-protein-coupled receptors, thus modulating cellular signaling pathways relevant to neuroprotection and pain management.
Sigma Receptor Binding Affinity
Recent studies have evaluated the binding affinity of (S)-1,4-Diazabicyclo[4.3.0]nonane derivatives to sigma receptors. The following table summarizes key findings:
| Compound | K S1R (nM) | K S2R (nM) | K S2R/K S1R |
|---|---|---|---|
| 8a | 254 ± 32 | 148 ± 29 | 0.6 |
| 8b | 505 ± 88 | 279 ± 83 | 0.6 |
| 8f | 10 ± 1.6 | 165 ± 36 | 16.5 |
These values indicate that certain derivatives exhibit high affinity for S1R, suggesting their potential as therapeutic agents for conditions involving these receptors .
In Vivo Studies
In vivo evaluations have demonstrated the efficacy of (S)-1,4-Diazabicyclo[4.3.0]nonane derivatives in pain models:
- Antiallodynic Effects : Compounds such as 5b and 8f showed significant antiallodynic effects in mechanical hypersensitivity models, indicating their potential in treating neuropathic pain.
- Dose Dependency : The maximum antiallodynic effect was observed at doses around 20 mg/kg, with effects being fully reversible by the selective S1R agonist PRE-084, confirming the role of S1R antagonism in their action .
Case Studies
Research has highlighted several case studies focusing on the pharmacological profiles of (S)-1,4-Diazabicyclo[4.3.0]nonane derivatives:
- Nootropic Activity : A study involving various substituted derivatives demonstrated nootropic effects comparable to piracetam, with one compound exhibiting activity at a dose as low as 0.001 mg/kg in passive avoidance tests on mice .
- Analgesic Research : Another investigation into sigma receptor ligands revealed significant analgesic properties linked to their selective binding profiles, reinforcing the potential therapeutic applications of these compounds in managing pain syndromes .
Q & A
Q. Advanced
- X-ray crystallography : Resolves absolute configuration, as seen in studies of (S)-enantiomers .
- NMR spectroscopy : Key signals include:
- Infrared (IR) spectroscopy : N-H stretching (3200–3400 cm⁻¹) and bicyclic ring vibrations (600–800 cm⁻¹) .
How can synthetic challenges like byproduct formation be mitigated?
Q. Advanced
- Byproduct suppression : Optimizing reaction stoichiometry (e.g., excess LiAlH₄ to prevent incomplete reduction) or using high-pressure hydrogenation to minimize decomposition .
- Purification strategies :
- Computational modeling : DFT calculations predict transition states to avoid competing pathways (e.g., pyrrolidine ring-opening) .
What computational tools predict the compound’s pharmacokinetic properties?
Q. Advanced
- Molecular docking (AutoDock/Vina) : Models binding to targets like S1R or α7 nAChR, correlating ligand efficiency with LogP and polar surface area .
- MD simulations (AMBER/GROMACS) : Assess membrane permeability and blood-brain barrier penetration, critical for CNS-targeted derivatives .
- ADMET prediction (SwissADME) : Estimates bioavailability (%F = 60–80%) and metabolic stability (CYP450 interactions) for lead optimization .
How does the compound’s stereochemistry affect its nootropic activity?
Advanced
(S)-enantiomers exhibit higher cognitive enhancement due to:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
